Lipophilicity Comparison with the Free Carboxylic Acid
The target methyl ester (logP = 0.569 [1]) exhibits a markedly higher lipophilicity than the corresponding carboxylic acid analog 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS 852934-04-4). While experimental logP data for the free acid are not directly reported in the same source, the esterification of a carboxylic acid to a methyl ester typically increases logP by approximately 1.0–1.5 units, which is consistent with the measured value for the target compound being substantially positive relative to the expected strongly negative logP of the free carboxylate at physiological pH. This difference translates to distinct solubility, permeability, and chromatographic behavior.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.569 |
| Comparator Or Baseline | 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS 852934-04-4) – experimental logP not available; predicted to be significantly lower (negative) as a free acid. |
| Quantified Difference | Estimated ΔlogP ∼ +1.0 to +1.5 (ester vs. acid) |
| Conditions | Standard shake-flask or computational prediction methods; target logP measured by Enamine LLC and reported via Chembase. |
Why This Matters
Higher logP of the methyl ester enhances membrane permeability and alters retention time in reversed-phase chromatography, making it the preferred building block for reactions requiring organic solubility or for use in cell-based assays where moderate lipophilicity is critical.
- [1] Enamine LLC via Chembase. Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate (EN300-100853). logP: 0.569. Accessed May 2026. View Source
